Fraxamoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Xanthine Oxidase Inhibitor

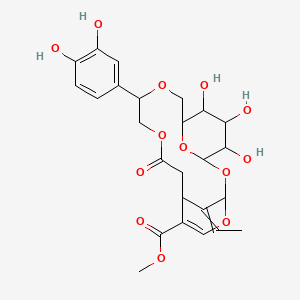

Fraxamoside, 一种含有羟基酪醇基团的大环萜苷,已被确认为黄嘌呤氧化酶抑制剂(XOI)。其体外活性与标准抗痛风药物丙戊嗪相当。这种活性及其远高于其衍生物欧洲橄榄苷、欧橄榄苷11-甲酯和羟基酪醇的价值是显著的。Fraxamoside的抑制动力学表明竞争性机制,并且计算结构-活性关系(SAR)表征完全解释了Fraxamoside及其衍生物的行为(Vitale等,2017)。

Isolation and Structural Analysis

Fraxamoside是从美国白蜡树叶中分离出来的一种大环萜苷,与其他大环萜苷一起。其结构以及其他化合物的结构是基于光谱研究和化学证据确定的。这项研究有助于了解美国白蜡树的化学成分(Takenaka et al., 2000)。

作用机制

属性

IUPAC Name |

methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-3-12-13-7-19(28)35-9-17(11-4-5-15(26)16(27)6-11)34-10-18-20(29)21(30)22(31)25(37-18)38-24(12)36-8-14(13)23(32)33-2/h3-6,8,13,17-18,20-22,24-27,29-31H,7,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUZRUJONIJRDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 73157825 | |

Q & A

Q1: How does Fraxamoside interact with Xanthine Oxidase and what are the downstream effects?

A: Fraxamoside acts as a competitive inhibitor of Xanthine Oxidase (XO) []. This means it directly competes with the enzyme's natural substrate, preventing the conversion of hypoxanthine to xanthine and ultimately to uric acid. By inhibiting XO, Fraxamoside can potentially lower uric acid levels in the body, which is a desirable effect in treating conditions like gout [].

Q2: What makes Fraxamoside a unique Xanthine Oxidase inhibitor compared to its derivatives or other known inhibitors?

A: Fraxamoside stands out due to its unique structure and binding properties. Unlike many glycosidic XO inhibitors, the glycosidic moiety in Fraxamoside significantly contributes to its binding affinity []. Computational studies, including molecular docking and dynamics, have revealed that the macrocyclic structure of Fraxamoside plays a crucial role in its enhanced activity compared to its derivatives like oleuropein and hydroxytyrosol []. This distinctive interaction suggests that Fraxamoside may offer a new avenue for developing XO inhibitors with potentially reduced interference in purine metabolism compared to existing drugs like allopurinol [].

Q3: What is known about the Structure-Activity Relationship (SAR) of Fraxamoside regarding its Xanthine Oxidase inhibitory activity?

A: Research indicates that modifications to the Fraxamoside structure can significantly impact its XO inhibitory activity. For instance, derivatives like oleuropein, oleoside 11-methyl ester, and even hydroxytyrosol, while structurally similar, exhibit considerably lower inhibitory potency compared to Fraxamoside []. This suggests that the intact macrocyclic structure and the presence of the glycosidic moiety in Fraxamoside are crucial for its potent interaction with XO [, ]. These findings highlight the importance of specific structural features in Fraxamoside for its activity and provide a basis for further development of novel XO inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。